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Compound of Interest

Compound Name: 3,5-Dibromo-2-nitropyridine

Cat. No. B110528

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-nitropyridine is a halogenated and nitrated pyridine derivative that serves as a
crucial building block in synthetic organic chemistry. Its unique electronic and steric properties,
conferred by the two bromine atoms and the electron-withdrawing nitro group, make it a
versatile intermediate in the synthesis of more complex heterocyclic compounds.[1] This
reactivity is particularly valuable in the development of novel pharmaceuticals, including anti-
cancer agents, and in the agrochemical sector for creating targeted pesticides and herbicides.
[1] A comprehensive understanding of its physical properties is therefore essential for its safe
handling, effective use in reactions, purification, and formulation. This guide provides a detailed
overview of the core physical characteristics of 3,5-Dibromo-2-nitropyridine, supported by
established experimental methodologies and safety protocols.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for 3,5-Dibromo-2-nitropyridine are
summarized below. This data is critical for laboratory-scale synthesis, reaction optimization,
and material management.
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Property Value Source(s)
Molecular Formula CsH2Br2N20:2 [21[3114]
Molecular Weight 281.89 g/mol [21[31[4]
Appearance Pale yellow crystalline solid [2][5]
Melting Point 71-80°C [2]
77-77.5°C [5]

Boiling Point 288.5 °C (at 760 mmHg) [5]

CAS Number 610261-34-2 [2][4]

INChl=1S/C5H2Br2N202/c6-3-
InChl [6]
1-4(7)5(8-2-3)9(10)11/h1-2H

KVHYCCSVMBUDPH-
InChIKey [5]
UHFFFAOYSA-N

SMILES C1=C(C=NC(=C1Br)[O-])Br 5]

Spectroscopic and Structural Characterization

While comprehensive, peer-reviewed spectral data is not widely published, the structure of 3,5-
Dibromo-2-nitropyridine allows for the confident prediction of its key spectroscopic features.
This theoretical analysis is indispensable for researchers performing structural verification and
purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum is expected to be simple, showing two signals corresponding to the
two aromatic protons on the pyridine ring. The proton at position 4 (between the two bromine
atoms) and the proton at position 6 would appear as distinct doublets due to coupling with
each other.

e 13C NMR: The molecule possesses five chemically non-equivalent carbon atoms, which
would result in five distinct signals in the 13C NMR spectrum. The chemical shifts would be
significantly influenced by the attached electronegative bromine and nitro groups.
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Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key
expected absorption bands for 3,5-Dibromo-2-nitropyridine include:

o NO:2 Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro
group, typically appearing in the regions of 1500-1560 cm~* and 1335-1370 cm™1,
respectively.

e Aromatic C=C and C=N Stretch: Medium to strong absorptions in the 1400-1600 cm~1
region, characteristic of the pyridine ring.

o C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm~1, corresponding
to the carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

e Molecular lon Peak: The mass spectrum would exhibit a complex molecular ion cluster due
to the natural isotopic abundance of bromine ("°Br = 50.7%, 81Br = 49.3%). This results in a
characteristic pattern for a dibrominated compound with three main peaks:

o (M)+ at m/z = 279.85 (containing two 7°Br isotopes)
o (M+2)+ at m/z = 281.85 (containing one 7°Br and one 81Br)

o (M+4)+ at m/z = 283.85 (containing two 81Br isotopes) The relative intensities of these
peaks would be approximately 1:2:1. Predicted data for the [M+H]* adduct is an m/z of
280.85558.[5]

Experimental Methodologies

The following sections describe standardized, self-validating protocols for determining the key
physical properties of solid organic compounds like 3,5-Dibromo-2-nitropyridine.

Melting Point Determination
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The melting point is a critical indicator of purity. A sharp, narrow melting range (typically < 1 °C)
is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the
melting range. The capillary method is a standard technique compliant with major
pharmacopeias.[7][8]

Step-by-Step Protocol:

o Sample Preparation: Ensure the 3,5-Dibromo-2-nitropyridine sample is completely dry.
Pulverize a small amount into a fine powder.[4]

o Capillary Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the
tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid
into the closed end to a height of 1-2 mm.[4]

« Initial Measurement (Rapid): Place the loaded capillary into a melting point apparatus. Heat
rapidly (e.g., 5-10 °C per minute) to determine an approximate melting range. This prevents
excessive time spent on precise measurements far from the melting point.[4]

e Precise Measurement (Slow): Allow the apparatus to cool. Using a new sample, heat rapidly
to about 15-20 °C below the approximate melting point found in the previous step. Then,
reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the
sample and the thermometer.[8]

o Data Recording: Record the temperature at which the first drop of liquid appears (onset of
melting) and the temperature at which the entire sample becomes a clear liquid (completion
of melting). This range is the melting point of the sample.
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Workflow for Melting Point Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b110528?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/30732
https://www.scribd.com/doc/45009542/Procedure-for-Determining-Solubility-of-Organic-Compounds
https://pubs.acs.org/doi/pdf/10.1021/je60053a025
https://chem.libretexts.org/Courses/Sewanee%3A_The_University_of_the_South/Organic_Chemistry_Lab_Textbook/07%3A_Melting_Point/7.04%3A__Step-by-Step_Procedures_for_Melting_Point_Determination
https://pubchemlite.lcsb.uni.lu/e/compound/1201466
http://www.vsnchem.com/products/finechemicalintermediates/pyridines/42249.shtml
https://www.mt.com/int/ar/home/applications/Application_Browse_Laboratory_Analytics/Thermal_Values/melting-point-determination.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/258/468/melting-point-standards-fl8678en-ms.pdf
https://www.benchchem.com/product/b110528#3-5-dibromo-2-nitropyridine-physical-properties
https://www.benchchem.com/product/b110528#3-5-dibromo-2-nitropyridine-physical-properties
https://www.benchchem.com/product/b110528#3-5-dibromo-2-nitropyridine-physical-properties
https://www.benchchem.com/product/b110528#3-5-dibromo-2-nitropyridine-physical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b110528?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
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